molecular formula C8H8ClN3 B13548995 2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine

2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B13548995
M. Wt: 181.62 g/mol
InChI Key: KGIREHHCIIXLFA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 1092697-36-3) is a high-value chemical building block in medicinal chemistry and drug discovery research. This heterocyclic compound features a reactive chloromethyl group, making it a versatile synthon for the design and synthesis of more complex molecules targeting a range of biological pathways . The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in drug design due to its structural similarity to purines, allowing derived compounds to interact with critical enzymes and receptors . Research highlights the significant potential of derivatives based on this core structure. They have been investigated as potent inhibitors of tubulin polymerization , a key mechanism for developing anticancer agents, with studies showing designed derivatives exhibit promising antiproliferative activity against various human cancer cell lines . Furthermore, the 2,3-diaryl-substituted analogues of this scaffold have demonstrated moderate cytotoxic activity against a panel of cancer cells, including breast cancer (MCF-7, MDA-MB-468), chronic myeloid leukemia (K562), and bone cancer (SaOS2) cells . Beyond oncology, this chemotype shows applicability in inflammation research, with some diaryl derivatives functioning as cyclooxygenase-2 (COX-2) inhibitors and exhibiting selectivity profiles desirable for anti-inflammatory agents . The chloromethyl functional group in this compound is particularly valuable for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5H2,1H3

InChI Key

KGIREHHCIIXLFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[4,5-b]pyridine core. The chloromethyl group is then introduced via chloromethylation using reagents such as formaldehyde and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be employed to modify the imidazo[4,5-b]pyridine core or the substituents attached to it.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
  • Oxidized products with hydroxyl or carbonyl functionalities.
  • Reduced derivatives with modified core structures.

Scientific Research Applications

2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with a structure featuring a chloromethyl group at the 2-position and a methyl group at the 3-position, belonging to the imidazo[4,5-b]pyridine family. Its chemical formula is C₉H₈ClN₃. Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a versatile compound in medicinal chemistry, with applications stemming from its unique structural features and reactivity. The presence of a chloromethyl group enhances reactivity towards nucleophiles, allowing synthesis of derivatives with tailored biological activities.

Antimicrobial Agents: Imidazo[4,5-b]pyridine derivatives have shown promise as antimicrobial agents . For example, some skeletons have been introduced into antibacterial agents such as 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one, which is effective against Bacillus and Staphylococcus aureus, and also exhibits antimycotic activity against Aspergillus flavus .

Anticancer Agents: Derivatives of 3H-imidazo[4,5-b]pyridine have demonstrated moderate cytotoxicity against various cancer cell lines such as MCF-7 and K562. Additionally,研究显示,含有咪唑并[4,5-b]吡啶的化合物具有抗菌、抗癌和抗炎特性。,一些化合物表现出对环氧合酶-2 (COX-2) 酶的选择性抑制,这些酶与炎症和癌症进展有关. One study identified 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine as a potent inhibitor of Aurora kinases and FLT3 kinase, which are relevant in acute myeloid leukemia (AML) .

Anti-inflammatory Drugs: Imidazo[4,5-b]pyridine derivatives are explored for anti-inflammatory properties, particularly those that selectively inhibit cyclooxygenase-2 (COX-2) enzymes. Molecular docking studies have revealed that certain derivatives exhibit binding modes similar to known inhibitors like celecoxib, suggesting potential pathways for developing new therapeutic agents.

Synthesis of New Derivatives: 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is used in the synthesis of new imidazo[4,5-b]pyridine derivatives . Alkylation reactions of imidazo[4,5-b]pyridine are essential pathways for creating these derivatives .

Table of Related Compounds and Activities

Compound NameBiological Activity
2-Methyl-3H-imidazo[4,5-b]pyridineAntimicrobial
3-Methyl-2-(phenyl)-3H-imidazo[4,5-b]pyridineAnticancer
2-(Bromomethyl)-3-methyl-3H-imidazo[4,5-b]pyridineAnti-inflammatory

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of imidazo[4,5-b]pyridine derivatives is heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight CAS No. Key Properties
2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine 2-CH₂Cl, 3-CH₃ C₇H₇Cl₂N₃ 204.05 24638-21-9 High polarity due to Cl; solid state; potential antimicrobial activity
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine 2-Cl, 3-CH₃ C₇H₆ClN₃ 167.60 30458-68-5 Lower molecular weight; used as kinase inhibitor precursor
5-Chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine 5-Cl, 2-CH₂Cl, 3-CH₃ C₈H₇Cl₂N₃ 216.07 2230200-95-8 Additional Cl at position 5; increased steric hindrance
2-(4-Bromophenyl)-5-chloro-3H-imidazo[4,5-b]pyridine 2-(4-BrC₆H₄), 5-Cl C₁₂H₇BrClN₃ 308.56 N/A Enhanced hydrophobicity; potential DNA interaction
2-(4-Methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine 2-(4-MeOC₆H₄), 3-CH₃ C₁₂H₁₂N₃O 214.25 N/A Electron-donating methoxy group; improved solubility

Key Observations :

  • Chlorine vs. Chloromethyl : The chloromethyl group in the target compound increases reactivity (e.g., nucleophilic substitution) compared to simple chloro derivatives .
  • Aryl Substitutions : Bromophenyl or methoxyphenyl groups enhance π-π stacking with biological targets but reduce solubility .

Key Findings :

  • The chloromethyl group enhances antimicrobial potency compared to non-halogenated analogs .
  • Bulky substituents (e.g., trifluoromethyl) improve kinase selectivity but may reduce bioavailability .
Pharmacological Potential
  • Antimicrobial Applications : Derivatives with pyridyl or triazole groups show synergistic effects with antibiotics like gentamicin .
  • Anticancer Activity : Chlorine and aryl substitutions correlate with apoptosis induction in cancer cell lines (e.g., HepG2) .

Biological Activity

2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chloromethyl group at the 2-position and a methyl group at the 3-position of the imidazo[4,5-b]pyridine scaffold. This unique structure contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. Specifically, compounds similar to 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study tested various analogs against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that Gram-positive bacteria were more susceptible to these compounds compared to their Gram-negative counterparts .

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have shown promising anticancer properties. Research indicates that they can inhibit cell proliferation in various cancer cell lines.

  • Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundCancer Cell LineIC50 (µM)
2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridineA549 (Lung)15
HeLa (Cervical)12
MCF-7 (Breast)10

This table summarizes the inhibitory concentrations required to reduce cell viability by 50%, indicating significant anticancer potential across different types of cancer cells.

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, imidazo[4,5-b]pyridine derivatives are noted for various other pharmacological effects:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
  • Anticonvulsant : Certain analogs have shown efficacy in reducing seizure activity in animal models.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is closely linked to their structural features. Modifications at specific positions on the imidazole ring can enhance or diminish their biological efficacy.

  • Key Findings :
    • Substituents at the 2-position (e.g., chloromethyl) significantly affect antimicrobial activity.
    • Methyl groups at the 3-position enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, and what are their critical optimization parameters?

  • The compound is typically synthesized via multi-step reactions starting from pyridine derivatives. A common method involves:

  • Step 1 : Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with methylamine to introduce the methyl group.
  • Step 2 : Cyclization with chloromethyl precursors (e.g., chloromethyl ketones) under basic conditions (e.g., KOH/EtOH) to form the imidazo[4,5-b]pyridine core.
  • Key parameters : Reaction temperature (60–80°C), solvent polarity (ethanol/DMF), and catalyst choice (e.g., ceric ammonium nitrate (CAN) for redox-mediated steps) .
    • Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in ≥95% purity .

Q. How is the structural integrity of 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine validated post-synthesis?

  • 1H/13C NMR : Confirm substituent positions (e.g., methyl at C3, chloromethyl at C2) via characteristic shifts:

  • Methyl group: δ ~3.2 ppm (singlet, 3H).
  • Chloromethyl: δ ~4.5 ppm (singlet, 2H).
    • Mass spectrometry : Molecular ion peak at m/z 167.6 (C7H6ClN3) .
    • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What preliminary biological screening models are suitable for this compound?

  • Antimicrobial assays : Disk diffusion against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to gentamicin .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of derivatives, and what strategies mitigate side reactions?

  • The chloromethyl group at C2 is prone to nucleophilic displacement, but competing reactions (e.g., ring-opening) can occur. Strategies include:

  • Protecting groups : Use Boc-protected amines to block undesired substitutions .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time (e.g., 30 min vs. 24 hours) .
    • Example: Regioselective C2-arylation with 4-iodoanisole under Pd catalysis yields 2-(4-methoxyphenyl) derivatives in 44% yield .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloromethyl group shows high electrophilicity (HOMO ~ -6.5 eV) .
  • Molecular docking : Simulates binding to kinase ATP pockets (e.g., EGFR) with AutoDock Vina, highlighting hydrogen bonds with Lys721 and π-π stacking with Phe723 .

Q. How can contradictory biological activity data be resolved across studies?

  • Case study : Discrepancies in antimicrobial efficacy may arise from:

  • Substituent positioning : 3-Methyl vs. 1-methyl analogs show 10-fold differences in MIC due to steric hindrance .
  • Solubility : Poor aqueous solubility (logP ~2.5) may reduce bioavailability in in vivo models .
    • Resolution : Standardize assay protocols (e.g., broth microdilution) and use prodrug strategies (e.g., phosphate esters) to enhance solubility .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce batch variability and improve heat transfer (yield increase from 50% to 75%) .
  • Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles without significant loss .

Q. How are stability issues addressed during storage and handling?

  • Degradation pathways : Hydrolysis of the chloromethyl group in humid conditions forms hydroxymethyl byproducts.
  • Mitigation : Store under inert gas (N2) at -20°C in amber vials. Lyophilization increases shelf life to >2 years .

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